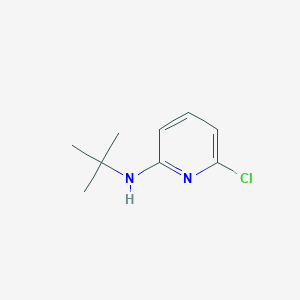

N-(Tert-butyl)-6-chloro-2-pyridinamine

概要

説明

“N-(Tert-butyl)-6-chloro-2-pyridinamine” is likely a chemical compound that contains a pyridinamine group, a tert-butyl group, and a chlorine atom. The tert-butyl group is a functional group with the formula -C(CH3)3 . The pyridinamine group is a part of many biologically active compounds .

Synthesis Analysis

While specific synthesis methods for “N-(Tert-butyl)-6-chloro-2-pyridinamine” are not available, N-tert-butyl amides can be synthesized from the reaction of nitriles with tert-butyl benzoate, catalyzed by Zn(ClO4)2·6H2O .Molecular Structure Analysis

The molecular structure of “N-(Tert-butyl)-6-chloro-2-pyridinamine” would likely include a pyridine ring, an amine group, a tert-butyl group, and a chlorine atom. The tert-butyl group is known to be chiral .Chemical Reactions Analysis

The solvolysis of tert-butyl halides has been studied extensively, and it’s known that the transition states in the solvolysis of tert-butyl chloride, bromide, and iodide are highly dipolar and are strong hydrogen bond acids and strong hydrogen bond bases .Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(Tert-butyl)-6-chloro-2-pyridinamine” would depend on its specific molecular structure. Tert-butyl compounds are generally known to be stable and resistant to acid and base .科学的研究の応用

Oxidation and Dehydrogenation Studies

- Dehydrogenating Agent: N-(Tert-butyl)-6-chloro-2-pyridinamine, in the form of tert. butyl hypochlorite, has been studied for its role in the oxidation of primary and secondary alcohols. This compound is found to be effective as a dehydrogenating agent in the presence of pyridine, producing uniform reaction products in most cases investigated (Grob & Schmid, 1953).

Synthesis of Complex Organic Compounds

- Asymmetric Synthesis: It has been used in the practical asymmetric synthesis of N-tert-butyl disubstituted pyrrolidines via a nitrile anion cyclization strategy. This synthesis is highly efficient, yielding products like 1-tert-butyl-4-(2,4-difluorophenyl)pyrrolidine-3-carboxylic acid with high yield and enantiomeric excess (Chung et al., 2005).

Polymer Chemistry Applications

- Polymer Modification: N-(Tert-butyl)-6-chloro-2-pyridinamine derivatives have been used for end-quenching in the polymerization of isobutylene, leading to the creation of polyisobutylene with specific terminal groups. This method allows for the tuning of polymer properties for various applications (Morgan & Storey, 2010).

Medical Imaging and Diagnostic Applications

- PET Probe Development: Novel PET probes incorporating N-(Tert-butyl)-6-chloro-2-pyridinamine derivatives have been developed for imaging mitochondrial complex I activity in the brain. These probes, such as 18F-BCPP-EF, demonstrate potential in quantitative imaging of mitochondrial function and damage in living brain tissue (Tsukada et al., 2014).

Material Science and Chemistry

- Formation of Complex Metal Compounds: Studies have shown the ability of N-(Tert-butyl)-6-chloro-2-pyridinamine derivatives to react with metals like copper, leading to the formation of unique metal complexes. These reactions have implications in catalysis, material science, and the study of molecular interactions (Crosby, Clarkson, & Rourke, 2009).

作用機序

Target of Action

N-(Tert-butyl)-6-chloro-2-pyridinamine, hereafter referred to as the compound, primarily targets fungal pathogens, specifically Candida spp . The compound’s antifungal activity is particularly potent against multidrug-resistant Candida spp .

Mode of Action

The compound interacts with its targets by inhibiting the formation of yeast to mold and ergosterol . Ergosterol is a crucial component of fungal cell membranes, and its inhibition disrupts cell membrane integrity, leading to cell death . The compound’s interaction with its targets is facilitated by computational simulation against Sterol 14-alpha demethylase (CYP51), a key enzyme in the ergosterol biosynthesis pathway .

Biochemical Pathways

The compound affects the ergosterol biosynthesis pathway, a critical pathway for fungal cell survival . By inhibiting Sterol 14-alpha demethylase (CYP51), the compound prevents the conversion of lanosterol to ergosterol, disrupting the integrity of the fungal cell membrane and leading to cell death .

Pharmacokinetics

The compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties were analyzed in silico .

Result of Action

The compound exhibits potent antifungal activity, with minimum inhibitory concentration ranges from 4 to 16 µg/mL and minimum fungicidal concentration in the range 4‒32 µg/mL . These concentrations are sufficient to eliminate Candida spp., including several multidrug-resistant strains .

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors.

Safety and Hazards

将来の方向性

特性

IUPAC Name |

N-tert-butyl-6-chloropyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13ClN2/c1-9(2,3)12-8-6-4-5-7(10)11-8/h4-6H,1-3H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFUKSNJAEZUXKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC1=NC(=CC=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(Tert-butyl)-6-chloro-2-pyridinamine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(3-Hydroxybutyl)amino]-3-nitrobenzoic acid](/img/structure/B1395127.png)

![5-[(4-Benzyl-1-piperazinyl)sulfonyl]-2-chloroaniline](/img/structure/B1395128.png)

![4-[(6-Chloro-2-pyridinyl)amino]-2-butanol](/img/structure/B1395129.png)

![4-[2-(4-Isopropyl-3-methylphenoxy)ethyl]-piperidine hydrochloride](/img/structure/B1395130.png)

![4-{2-[(2,4-Dichloro-1-naphthyl)oxy]-ethyl}piperidine hydrochloride](/img/structure/B1395141.png)

![4-{2-[4-(1-Methyl-1-phenylethyl)phenoxy]-ethyl}piperidine hydrochloride](/img/structure/B1395142.png)